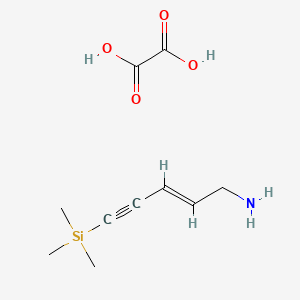

(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate

Description

(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate is a structurally complex compound featuring a conjugated enyne (C=C–C≡C) backbone, a trimethylsilyl (TMS) group, and an oxalate counterion. The (E)-configuration at the double bond ensures distinct stereoelectronic properties, while the TMS group enhances lipophilicity and stabilizes the molecule against oxidation . The oxalate salt form improves crystallinity and solubility in polar solvents compared to the free amine, which is typically isolated as a yellow oil (e.g., yields ~70% for related amines) .

Key synthetic routes involve palladium-catalyzed coupling or nucleophilic substitution to install the TMS group, followed by oxalate salt formation via acid-base reaction . Applications span synthetic intermediates for archaeal lipid analogs and photoaffinity labeling probes, leveraging the TMS group’s stability and the enyne’s reactivity .

Properties

Molecular Formula |

C10H17NO4Si |

|---|---|

Molecular Weight |

243.33 g/mol |

IUPAC Name |

oxalic acid;(E)-5-trimethylsilylpent-2-en-4-yn-1-amine |

InChI |

InChI=1S/C8H15NSi.C2H2O4/c1-10(2,3)8-6-4-5-7-9;3-1(4)2(5)6/h4-5H,7,9H2,1-3H3;(H,3,4)(H,5,6)/b5-4+; |

InChI Key |

YRHRNDKTAMKYRR-FXRZFVDSSA-N |

Isomeric SMILES |

C[Si](C)(C)C#C/C=C/CN.C(=O)(C(=O)O)O |

Canonical SMILES |

C[Si](C)(C)C#CC=CCN.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate typically involves the following steps:

Formation of the Pent-2-en-4-yn-1-amine Backbone: This can be achieved through a series of reactions starting from simple alkyne and alkene precursors.

Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions, often using reagents such as trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.

Formation of the Oxalate Salt: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silyl-Containing Enyne Amines

(E)-N-Methyl-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine (AT2)

- Structure : Lacks the oxalate counterion; free amine form.

- Properties : Yellow oil with NMR shifts at δ 6.30 (dt, C=CH), 0.19 ppm (TMS) in $^1$H NMR; low solubility in water .

- Reactivity : Used to synthesize diazirine-tagged probes via alkylation (e.g., 91% yield for product 53) .

- Contrast : Oxalate salt form of the target compound offers better crystallinity and handling stability.

(E)-N-Methyl-N-((4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methyl)-5-(trimethylsilyl)pent-2-en-4-yn-1-amine (49)

- Structure : Incorporates a trifluoromethyl-diazirine photoaffinity tag.

- Properties : Yellow oil with IR bands at 2133 cm$^{-1}$ (C≡C stretch) and 843 cm$^{-1}$ (TMS); $^1$H NMR shows aromatic protons (δ 8.60–7.49) .

- Applications : Used in crosslinking studies for membrane protein research, unlike the oxalate salt, which is more suited for crystallization .

Morpholine-Substituted Amines

5-(Morpholin-4-yl)pent-2-en-1-amine

- Structure : Replaces TMS with a morpholine group.

- Properties : Higher polarity due to the morpholine’s oxygen and nitrogen atoms; improved aqueous solubility.

- Applications : Versatile in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals, contrasting with the TMS compound’s niche in photolabeling .

Aryl-Substituted Pentenyl Amines

(E)-N-Methyl-5-(5-Ethoxy-3-aminophenyl)-4-penten-2-amine

- Structure : Aryl substituent instead of TMS; lacks the alkyne moiety.

- Synthesis : Prepared via Suzuki-Miyaura coupling; yields comparable to TMS analogs (~70–90%) .

- Reactivity : Aryl groups enable π-π stacking in drug-receptor interactions, whereas TMS groups enhance steric bulk and electron-withdrawing effects .

5-(Trimethylsilyl)cyclohex-2-enone

Data Tables

Table 1: NMR Comparison of Silyl-Containing Amines

Biological Activity

(E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, including anti-inflammatory and antimicrobial properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a trimethylsilyl group and an alkyne moiety, which may contribute to its biological activity. The following table summarizes its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₁O₄Si |

| Molecular Weight | 241.32 g/mol |

| CAS Number | Not available |

| Purity | ≥ 97% |

Anti-inflammatory Activity

Recent studies have indicated that (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate exhibits significant anti-inflammatory properties. For instance, compounds with similar structural motifs have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6.

In a controlled experiment, the compound was tested on RAW264.7 macrophage cells under lipopolysaccharide (LPS) stimulation. The results demonstrated a reduction in nitric oxide (NO) production, indicating the compound's potential to modulate inflammatory responses.

Key Findings:

- Inhibition of NO Release : The compound reduced NO levels significantly compared to controls.

- Cytokine Modulation : It downregulated TNF-α and IL-6 levels, suggesting a broader anti-inflammatory mechanism.

Antimicrobial Activity

The antimicrobial efficacy of (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate has also been investigated. Preliminary tests against various bacterial strains revealed promising results, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).

Minimum Inhibitory Concentrations (MICs) :

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 25.9 |

| Methicillin-resistant S. aureus | 12.9 |

These findings suggest that the compound not only inhibits bacterial growth but may also possess bactericidal properties, as indicated by the ratio of minimum bactericidal concentration (MBC) to MIC being ≤4.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to (E)-5-(Trimethylsilyl)pent-2-en-4-yn-1-amine oxalate:

- Anti-inflammatory Effects : A study demonstrated that derivatives with similar silyl groups significantly inhibited COX-2 expression in vitro, leading to reduced inflammation in animal models.

- Bacterial Resistance : Another study focused on the effectiveness of silylated compounds against resistant bacterial strains, showcasing their potential as novel antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.